Hdac6-IN-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-33 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-33 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:
Formation of the benzohydroxamate core: This involves the reaction of a benzoyl chloride derivative with hydroxylamine under basic conditions to form the benzohydroxamate core.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency. This step may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Hdac6-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzohydroxamate core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the substituents on the benzohydroxamate core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
科学研究应用
Hdac6-IN-33 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, metastasis, and apoptosis.
Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and its ability to promote neuronal differentiation and survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Epigenetics: The compound is a valuable tool for studying epigenetic regulation and the role of histone deacetylation in gene expression.
作用机制
Hdac6-IN-33 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated α-tubulin, HSP90, and cortactin. This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The compound’s mechanism of action involves binding to the active site of HDAC6, preventing the deacetylation of its substrates .
相似化合物的比较
Similar Compounds
Tubastatin A: A selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
Ricolinostat: Another HDAC6 inhibitor used in cancer therapy and studied for its effects on immune cell function.
Uniqueness
Hdac6-IN-33 is unique due to its high selectivity for HDAC6 over other histone deacetylases, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying the specific roles of HDAC6 in various biological processes and diseases .
属性
分子式 |
C14H11F2N5O |
---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
N-benzyl-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11F2N5O/c15-11(16)13-21-20-12(22-13)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,17,18,19) |
InChI 键 |
AWVDCEAYEQNKPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。